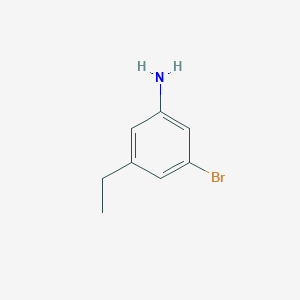

3-Bromo-5-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAQYCIEIXDIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596582 | |

| Record name | 3-Bromo-5-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-68-9 | |

| Record name | 3-Bromo-5-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Ethylaniline and Analogues

Strategic Retrosynthetic Analysis of 3-Bromo-5-ethylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key chemical bonds that can be disconnected.

Identification of Key Disconnections and Precursors

For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. A common and effective strategy for the synthesis of anilines is the reduction of a corresponding nitro compound. This is a highly reliable transformation, making 3-bromo-5-ethylnitrobenzene a key intermediate.

The retrosynthetic pathway can be outlined as follows:

C-N Disconnection (Reduction): The target molecule, this compound, can be synthesized from the reduction of 1-bromo-3-ethyl-5-nitrobenzene. This step is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni).

C-Br Disconnection (Electrophilic Aromatic Substitution): The precursor, 1-bromo-3-ethyl-5-nitrobenzene, can be formed via the bromination of 3-ethylnitrobenzene. In this electrophilic aromatic substitution reaction, the nitro group (-NO₂) is a strong deactivating and meta-directing group. The ethyl group (-CH₂CH₃) is a weak activating and ortho-, para-directing group. When both are present on the ring in a meta-relationship, the powerful meta-directing effect of the nitro group controls the position of the incoming electrophile (Br⁺). Thus, bromination of 3-ethylnitrobenzene selectively installs the bromine atom at the C5 position, which is meta to both existing substituents.

C-N Disconnection (Nitration): The starting material, 3-ethylnitrobenzene, can be prepared by the nitration of ethylbenzene. However, the nitration of ethylbenzene typically yields a mixture of ortho- and para-isomers, with the meta-isomer being a minor product. A more controlled approach would be necessary to obtain the desired 3-ethylnitrobenzene in good yield.

This analysis identifies a robust forward synthesis pathway beginning with the bromination of 3-ethylnitrobenzene, followed by the reduction of the nitro group.

| Target Molecule | Key Precursor | Disconnection Strategy | Forward Reaction |

| This compound | 1-Bromo-3-ethyl-5-nitrobenzene | C-N | Reduction of nitro group |

| 1-Bromo-3-ethyl-5-nitrobenzene | 3-Ethylaniline (B1664132) | C-Br | Bromination |

Comparison with Synthetic Routes of Related Brominated Anilines (e.g., 3-Bromo-5-methylaniline, 3-Bromo-4-ethylaniline)

The synthetic strategy for this compound can be better understood by comparing it with the syntheses of its structural analogs.

3-Bromo-5-methylaniline: The synthesis of this compound is analogous to that of its ethyl counterpart. The directing effects of a methyl group are nearly identical to those of an ethyl group. Therefore, a similar synthetic route is employed, starting with the bromination of 3-methylnitrobenzene, followed by the reduction of the nitro group to an amine. The similarity in the electronic properties of methyl and ethyl groups makes the synthetic challenges and solutions largely interchangeable.

3-Bromo-4-ethylaniline: The synthesis of this isomer requires a different strategy due to the ortho-relationship between the ethyl and amino groups. A common route involves:

Protection: Starting with 4-ethylaniline, the highly activating amino group is first protected, typically by acetylation with acetic anhydride to form 4-ethylacetanilide. This moderates the reactivity of the ring and prevents multiple brominations.

Bromination: The acetamido group (-NHCOCH₃) is an ortho-, para-director. Since the para position is blocked by the ethyl group, electrophilic bromination occurs regioselectively at the ortho position (C3).

Deprotection: The acetyl group is then removed by hydrolysis (acid or base-catalyzed) to yield the final product, 3-Bromo-4-ethylaniline.

This comparison highlights how the relative positions of substituents on the aromatic ring dictate the synthetic strategy. While this compound and 3-bromo-5-methylaniline are synthesized by leveraging the meta-directing effect of a nitro group, the synthesis of 3-bromo-4-ethylaniline relies on the ortho-, para-directing effect of a protected amino group.

| Compound | Starting Material | Key Intermediate | Controlling Feature |

| This compound | 3-Ethylnitrobenzene | 1-Bromo-3-ethyl-5-nitrobenzene | Meta-directing nitro group |

| 3-Bromo-5-methylaniline | 3-Methylnitrobenzene | 1-Bromo-3-methyl-5-nitrobenzene | Meta-directing nitro group |

| 3-Bromo-4-ethylaniline | 4-Ethylaniline | 3-Bromo-4-ethylacetanilide | Ortho-directing acetamido group |

Direct Bromination Approaches

While multi-step syntheses are often necessary for regiocontrol, the possibility of direct bromination of a simpler precursor is always an attractive alternative for its atom and step economy.

Regioselective Bromination of 3-Ethylaniline

The direct bromination of 3-ethylaniline to produce this compound is synthetically challenging. The amino group (-NH₂) is one of the most powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. The ethyl group is a much weaker activating ortho-, para-director.

When 3-ethylaniline is subjected to bromination, the directing influence of the amino group dominates. The positions ortho (C2, C6) and para (C4) to the amino group are highly activated. Consequently, direct bromination would be expected to yield a mixture of products, primarily 2-bromo-3-ethylaniline, 4-bromo-3-ethylaniline, and 6-bromo-3-ethylaniline, as well as di- and tri-brominated species. The desired product, this compound, where bromine is meta to the amino group, would not be formed in any significant quantity.

This lack of regioselectivity makes the direct bromination of 3-ethylaniline an impractical route for the synthesis of this compound.

In electrophilic aromatic substitution, the regiochemical outcome is primarily governed by the electronic properties of the substituents already present on the ring, rather than by external catalysts.

Activating Groups (-NH₂, -OH, -OR, -Alkyl): These groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. This leads to faster reaction rates at these positions.

Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These groups withdraw electron density from the ring, destabilizing the arenium ion. The destabilization is most pronounced for ortho and para attack, making meta attack the least disfavored pathway.

For the bromination of anilines, the reaction is often so rapid due to the powerful activation by the -NH₂ group that no catalyst (like FeBr₃) is required. In fact, the reaction can be difficult to control, often leading to polybromination. To control the reaction and achieve monobromination, the reactivity of the amino group is often tempered by converting it to an amide (acetanilide), as discussed for the synthesis of 3-bromo-4-ethylaniline. However, this modification does not change the fundamental ortho-, para-directing nature of the substituent.

While the inherent directing effects of the substituents are paramount, reaction conditions can sometimes be modulated to influence the product distribution, though they cannot typically reverse the fundamental directing nature of a group.

Temperature: Electrophilic aromatic substitutions are often run at low temperatures to control the reaction rate and minimize the formation of byproducts. In the case of highly activated rings like anilines, cooling is essential to prevent over-reaction. While temperature can sometimes influence the ortho/para ratio, it would not induce a switch to meta-directing behavior for an amino group.

Solvent: The choice of solvent can impact the selectivity of bromination. Non-polar solvents may favor one isomer over another compared to polar solvents. For example, bromination of aniline (B41778) in a non-polar solvent can give a higher proportion of the para-isomer. However, this is an adjustment of the ortho/para ratio and does not lead to the formation of the meta-isomer.

Concentration: The concentration of reactants can influence the extent of polysubstitution. Using dilute solutions and adding the brominating agent slowly can favor monosubstitution over the formation of di- or tri-substituted products.

Brominating Reagents and Their Efficacy

Direct bromination of 3-ethylaniline presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the ethyl group (-CH₂CH₃) is a weaker activating ortho-, para-director. Consequently, electrophilic attack by bromine is most likely to occur at positions ortho and para to the amino group (positions 2, 4, and 6), rather than the desired position 5.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, offering a milder alternative to elemental bromine. organic-chemistry.org It serves as a source of an electrophilic bromine atom that can substitute a hydrogen on an aromatic ring. manac-inc.co.jp The efficacy and regioselectivity of NBS bromination are profoundly influenced by the reaction solvent and the presence of catalysts. manac-inc.co.jpresearchgate.net For instance, highly regioselective para-bromination of activated aromatics has been achieved using NBS in solvents like acetonitrile or in the presence of catalysts like ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov

However, in the case of 3-ethylaniline, the strong directing influence of the amino group would still favor bromination at the positions ortho and para to it. Achieving substitution at the 5-position, which is meta to the amino group, is synthetically challenging via this direct electrophilic substitution. Research indicates that while solvent polarity can influence the outcome of NBS bromination on substituted anilines, this method is not typically employed for synthesizing isomers like this compound due to the unfavorable directing effects of the existing groups. manac-inc.co.jp

Table 1: Factors Influencing NBS Bromination Regioselectivity on Activated Aromatics

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Solvent | Polarity can significantly alter the ortho/para product ratio. manac-inc.co.jp | Acetonitrile often favors para-substitution. nih.gov |

| Catalyst | Lewis acids or other additives can enhance selectivity. | Ammonium acetate (NH₄OAc) can catalyze regioselective monobromination. researchgate.net |

| Substituents | Strong activating groups (e.g., -NH₂) dominate directing effects. | The -NH₂ group directs incoming electrophiles to ortho and para positions. |

Bromine water is a highly reactive brominating agent. When applied to strongly activated aromatic compounds such as aniline or phenol, the reaction is vigorous and typically leads to polybromination, where multiple hydrogen atoms on the ring are substituted with bromine. For aniline, treatment with bromine water results in the formation of a white precipitate of 2,4,6-tribromoaniline. This lack of selectivity makes bromine water unsuitable for the controlled synthesis of a specific monobrominated product like this compound.

Other bromine sources have been developed to achieve more controlled monobromination. For example, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) has been used for the regioselective monobromination of various aromatic amines, yielding predominantly the para-bromo product under solvent-free conditions. researchgate.net While effective for para-bromination, this reagent would not yield the desired this compound isomer for the same reasons of electronic directing effects.

Indirect Synthetic Pathways via Functional Group Interconversions

Given the challenges of direct bromination, indirect synthetic pathways are the preferred methods for preparing this compound. These routes typically involve introducing the substituents in a different order or using a precursor molecule that can be chemically modified in a later step.

The most reliable and widely used method for synthesizing this compound is through the reduction of its corresponding nitro-precursor, 3-Bromo-5-ethylnitrobenzene. nih.gov In this strategy, the directing effects of a nitro group (-NO₂) are utilized. The nitro group is a strong deactivating group and a meta-director. This allows for the controlled synthesis of the precursor, which is then converted to the target aniline by reducing the nitro group to an amino group. This reduction is a common and high-yielding transformation in organic synthesis.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net A variety of catalysts and conditions can be employed for this transformation.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved, leading to the loss of the bromine atom. google.com The choice of catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired haloamine and minimize this side reaction. Platinum and nickel-based catalysts are often used. researchgate.netgoogle.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Halonitroarenes

| Catalyst | Solvent | Pressure (H₂) | Temperature | Key Considerations |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1 - 5 atm | Room Temperature | High activity, but can promote dehalogenation. |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 1 - 4 atm | Room Temperature | Generally effective, selectivity can be an issue. |

| Raney Nickel (Raney Ni) | Ethanol, Methanol | 1 - 50 atm | 25 - 100 °C | Cost-effective, but may require higher pressures/temperatures. google.com |

| Ruthenium (Ru) on Carbon | Methanol | 1 - 10 atm | Room Temperature | Can offer good selectivity for nitro group reduction. researchgate.net |

Metal-mediated reductions, also known as dissolving metal reductions, offer a classic and robust alternative to catalytic hydrogenation. This method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. The reaction of 3-bromo-nitrobenzene with iron (Fe) powder and hydrochloric acid (HCl) is a standard procedure to produce 3-bromoaniline, demonstrating the effectiveness of this method for closely related analogues. askfilo.com

This method is often preferred in laboratory and industrial settings due to its low cost, operational simplicity, and high functional group tolerance. The conditions are generally mild, and the issue of dehalogenation is often less pronounced compared to some catalytic hydrogenation systems. A patent for a similar compound describes the reduction using iron powder in the presence of glacial acetic acid. google.com

Table 3: Common Metal-Reagent Systems for Nitroarene Reduction

| Metal | Acidic Medium | Solvent | Typical Substrate | Product |

|---|---|---|---|---|

| Iron (Fe) | Hydrochloric Acid (HCl) | Water/Ethanol | 3-Bromonitrobenzene | 3-Bromoaniline askfilo.com |

| Iron (Fe) | Acetic Acid (CH₃COOH) | Water | 3-Bromo-5-trifluoromethylnitrobenzene analogue | 3-Bromo-5-trifluoromethylaniline google.com |

| Tin (Sn) | Hydrochloric Acid (HCl) | Ethanol | Nitroarenes | Arylamines |

| Zinc (Zn) | Hydrochloric Acid (HCl) | Water/Ethanol | Nitroarenes | Arylamines nih.gov |

Amination Reactions on Brominated Ethylbenzenes

A foundational approach to the synthesis of this compound involves the introduction of an amino group onto a pre-functionalized brominated ethylbenzene core. The most common and industrially relevant method for this transformation is the reduction of a nitro group, which acts as a synthetic equivalent of an amine.

This two-step process would typically begin with the nitration of 1-bromo-3-ethylbenzene. The introduction of a nitro group (-NO₂) onto the aromatic ring is an electrophilic aromatic substitution reaction. The directing effects of the bromo and ethyl substituents would guide the nitro group to the desired position. Subsequently, the resulting 1-bromo-5-ethyl-3-nitrobenzene undergoes reduction to form the target aniline. A variety of reducing agents can be employed for this step, with a common and effective method being catalytic hydrogenation or the use of metal/acid combinations. An analogous synthesis, the preparation of 3-bromoaniline, utilizes the reduction of m-bromonitrobenzene with reagents such as hydrazine hydrate in the presence of an iron catalyst like ferric chloride, with activated carbon in a solvent like methanol. guidechem.com This method is efficient, yielding the desired aniline in high purity. guidechem.com

Table 1: Hypothetical Two-Step Synthesis via Nitroarene Reduction

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-ethyl-3-nitrobenzene |

| 2 | Nitro Group Reduction | Hydrazine hydrate, FeCl₃, Activated Carbon, Methanol | This compound |

Cross-Coupling Strategies for C-N Bond Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of anilines, palladium- and copper-catalyzed C-N bond formation reactions are particularly powerful. acs.orgnih.gov These methods allow for the direct coupling of an aryl halide with an amine source.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction that has become a cornerstone for C-N bond formation. tcichemicals.com This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide (like 1,3-dibromo-5-ethylbenzene) with an amine or an ammonia surrogate. acs.orgrsc.org The versatility of this method allows for the synthesis of a wide array of aniline derivatives with excellent functional group tolerance. rsc.org

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents an older but still valuable strategy. Recent advancements have led to the development of milder reaction conditions, making it a more practical alternative to palladium-catalyzed systems in certain contexts. chemrxiv.org These reactions are crucial for constructing complex molecules, including many pharmaceutical compounds. rsc.org

Table 2: Overview of C-N Cross-Coupling Strategies

| Strategy | Metal Catalyst | Typical Amine Source | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) | Ammonia surrogates, primary/secondary amines | High generality, mild conditions, excellent functional group tolerance. acs.org |

| Ullmann Condensation | Copper(I) | Anilines, alkyl amines | Cost-effective metal catalyst, effective for electron-deficient aryl halides. chemrxiv.org |

Novel and Emerging Synthetic Techniques

The pursuit of more efficient, safer, and environmentally benign chemical processes has driven the development of innovative synthetic technologies. Microwave-assisted synthesis, flow chemistry, and the application of green chemistry principles are at the forefront of this evolution.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govnih.gov The rapid, uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. researchgate.net In the context of synthesizing this compound analogues, microwave irradiation could be applied to accelerate either the reduction of the nitro group or, more significantly, the C-N cross-coupling step. For instance, syntheses of various heterocyclic compounds and anilides have demonstrated significant rate enhancements and yield improvements when transitioning from conventional heating to microwave irradiation. nih.govmdpi.comjmpas.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Friedel-Crafts Acylation Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 15 - 30 minutes mdpi.com |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reaction mixture nih.gov |

| Yield | Often moderate | Generally higher (e.g., 44% to 99%) mdpi.com |

| Conditions | Often requires high-boiling solvents | Can be performed under solvent-free conditions researchgate.net |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. acs.org

For aniline synthesis, continuous-flow hydrogenation of the corresponding nitroaromatics is a well-documented application. researchgate.net Using a packed-bed reactor containing a catalyst (e.g., Pd/C), the nitro-precursor can be quantitatively converted to the aniline product with high efficiency and safety, eliminating the risks associated with large-scale batch hydrogenations. acs.orgresearchgate.net This approach also allows for the integration of in-line purification and workup steps, creating a streamlined and automated synthetic process. acs.org

Table 4: Comparison of Batch vs. Continuous Flow Processing for Aniline Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Risks associated with large volumes of hazardous materials (e.g., H₂ gas). | Small reactor volumes significantly improve safety. acs.org |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | Scaling up can be complex and non-linear. | Straightforward scalability by extending operation time or using parallel reactors. |

| Efficiency | Can involve lengthy reaction and workup times. | Enables rapid optimization and integration of reaction and purification steps. acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net The synthesis of this compound can be evaluated and improved through the lens of these principles.

Key green chemistry considerations include maximizing atom economy (as seen in cross-coupling reactions), using safer solvents or solvent-free conditions (a benefit of microwave synthesis), and improving energy efficiency (a hallmark of both microwave and flow chemistry). imist.manih.gov Furthermore, the use of catalysts is inherently greener than stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. A particularly innovative green approach is the use of biocatalysis, such as employing nitroreductase enzymes for the reduction of nitroaromatics. nih.gov This biocatalytic method operates under mild, aqueous conditions at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. acs.orgnih.gov

Table 5: Application of Green Chemistry Principles to Aniline Synthesis Methodologies

| Green Chemistry Principle | Application in Synthetic Methodologies |

|---|---|

| Waste Prevention | Flow chemistry can minimize side reactions and improve yields, reducing waste. |

| Atom Economy | Cross-coupling reactions (e.g., Buchwald-Hartwig) incorporate a high percentage of reactant atoms into the final product. |

| Less Hazardous Synthesis | Biocatalytic reductions avoid toxic heavy metals and harsh reagents. nih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis and flow chemistry often require less energy than conventional batch heating. nih.gov |

| Use of Catalysis | Palladium, copper, and enzyme catalysts are preferred over stoichiometric reagents. |

| Use of Renewable Feedstocks | While not directly applied here, this principle encourages sourcing starting materials from renewable sources. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 3-Bromo-5-ethylaniline. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural assignment can be achieved.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl, aniline (B41778), and aromatic protons are expected.

Aniline Protons (-NH₂): The two protons of the amine group typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature, but it is generally found in the range of 3.5-4.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to two characteristic signals due to spin-spin coupling. The methylene (-CH₂) protons appear as a quartet, resulting from coupling with the adjacent three methyl protons. The methyl (-CH₃) protons appear as a triplet, caused by coupling to the adjacent two methylene protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as three distinct signals in the aromatic region of the spectrum (typically 6.5-7.5 ppm). Based on the substitution pattern, they would likely appear as singlets or narrow triplets due to small meta-coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| -NH₂ | ~3.70 | Broad Singlet | - | 2H |

| Ar-H | ~6.85 | Singlet (or Triplet) | - | 1H (H-2) |

| Ar-H | ~6.70 | Singlet (or Triplet) | - | 1H (H-6) |

| Ar-H | ~6.60 | Singlet (or Triplet) | - | 1H (H-4) |

| -CH₂- | ~2.55 | Quartet | ~7.6 | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum. The methylene carbon (-CH₂) is expected around 29 ppm, while the terminal methyl carbon (-CH₃) will be further upfield, around 15 ppm.

Aromatic Carbons: Six signals are anticipated in the downfield (aromatic) region, typically between 110 and 150 ppm. The carbon atom attached to the electron-donating amino group (C-1) will be shifted upfield, while the carbon attached to the electron-withdrawing bromine atom (C-3) will be shifted downfield. The quaternary carbons (C-1, C-3, C-5) are often weaker in intensity compared to the protonated carbons (C-2, C-4, C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~148 |

| C-2 | ~115 |

| C-3 (-Br) | ~123 |

| C-4 | ~120 |

| C-5 (-CH₂CH₃) | ~146 |

| C-6 | ~112 |

| -CH₂- | ~29 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu A key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show cross-peaks connecting the ethyl methylene protons to the methylene carbon and the ethyl methyl protons to the methyl carbon. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton. sdsu.edu Expected correlations include:

From the methylene (-CH₂) protons to the aromatic carbons C-4, C-5, and C-6.

From the aromatic proton at C-2 to carbons C-4, C-6, and the amino-bearing C-1.

From the aromatic proton at C-4 to carbons C-2, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular formula of this compound, C₈H₁₀BrN, is 198.9997 Da. nih.govchemsrc.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 200.0069 |

| [M+Na]⁺ | 221.9889 |

| [M-H]⁻ | 197.9924 |

Data sourced from predicted values. uni.lu

Under electron impact (EI) or other ionization methods, the this compound molecular ion will break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure.

A primary and highly likely fragmentation pathway for aromatic compounds with an ethyl group is benzylic cleavage—the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This cleavage results in a stable benzylic carbocation.

M⁺ → [M - CH₃]⁺ + •CH₃

This would produce a significant fragment ion at m/z 184/186. Other potential fragmentations could involve the loss of the entire ethyl group, the bromine atom, or cleavage of the aromatic ring. miamioh.edulibretexts.org The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions that retain it.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary functional groups: the amine (N-H), the carbon-bromine (C-Br) bond, and the aromatic carbon-hydrogen (C-H) bonds.

Characteristic Absorptions of N-H, C-Br, and Aromatic C-H Bonds

The expected IR absorption regions for the key functional groups in this compound are summarized in the table below. These predictions are based on typical frequency ranges for similar functional groups in other organic molecules.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Amine | N-H | Symmetric & Asymmetric Stretch | 3300-3500 wpmucdn.comorgchemboulder.com | Medium |

| Aromatic Amine | N-H | Bending (Scissoring) | 1580-1650 orgchemboulder.comwikieducator.org | Medium to Strong |

| Aromatic Amine | C-N | Stretch | 1250-1335 orgchemboulder.com | Strong |

| Alkyl Halide | C-Br | Stretch | 500-600 | Medium to Strong |

| Aromatic Ring | C-H | Stretch | 3000-3100 wikieducator.org | Weak to Medium |

| Aromatic Ring | C=C | Stretch | 1450-1600 | Medium |

| Aromatic Ring | C-H | Out-of-plane Bending | 690-900 | Strong |

The N-H stretching of the primary aromatic amine would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations wpmucdn.comorgchemboulder.com. The N-H bending vibration is expected in the 1580-1650 cm⁻¹ range orgchemboulder.comwikieducator.org. The C-N stretching of an aromatic amine typically gives a strong absorption between 1250 and 1335 cm⁻¹ orgchemboulder.com.

The C-Br stretching vibration is expected to be observed in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations usually appear as weak to medium bands in the 3000-3100 cm⁻¹ region wikieducator.org. The substitution pattern on the benzene ring would influence the pattern of strong C-H out-of-plane bending bands in the 690-900 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The presence of the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring would be expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene. This is because the lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) libretexts.org. Arylamines typically show a shift in the ring's absorption to longer wavelengths; for instance, the λmax of benzene is around 256 nm, while that of aniline is approximately 280 nm libretexts.org. Aromatic amines generally exhibit absorption peaks in the 200-700 nm range.

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid creative-biostructure.comcarleton.eduiastate.edu. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to calculate the electron density distribution within the crystal, from which the precise positions of the atoms can be determined creative-biostructure.comcarleton.edu.

Although no single-crystal X-ray diffraction data for this compound has been reported, this technique would provide invaluable information about its solid-state structure.

Crystallographic Parameters and Unit Cell Information

A single-crystal X-ray diffraction study would determine the fundamental crystallographic parameters of this compound. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal, would also be determined fiveable.me.

Bond Lengths, Bond Angles, and Torsional Angles

The primary output of a successful crystal structure determination is a precise three-dimensional model of the molecule. From this model, accurate bond lengths, bond angles, and torsional angles can be calculated creative-biostructure.comcarleton.edu. This data would provide definitive information on the geometry of the this compound molecule in the solid state, including the planarity of the aromatic ring and the conformation of the ethyl group.

Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The analysis of the crystal structure would identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing arrangement nih.govresearchgate.net. In the case of this compound, the amino group can act as a hydrogen bond donor, and the nitrogen and bromine atoms can act as hydrogen bond acceptors, potentially leading to the formation of hydrogen-bonded networks that stabilize the crystal structure researchgate.net. The study of these interactions is crucial for understanding the physical properties of the solid material.

Chemical Reactivity and Derivatization Strategies

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing it to participate in a variety of bond-forming reactions. These transformations are fundamental to modifying the aniline (B41778) core, introducing new functionalities, and building molecular complexity.

Acylation and Sulfonylation for Amide Formation

The primary amino group of 3-Bromo-5-ethylaniline readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This nucleophilic substitution reaction results in the formation of a stable amide bond. The reaction is typically conducted in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the hydrogen halide (e.g., HCl) byproduct and drive the reaction to completion. For instance, reacting this compound with acetyl chloride would yield N-(3-bromo-5-ethylphenyl)acetamide.

Similarly, sulfonylation occurs when the aniline is treated with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. This reaction produces the corresponding sulfonamide, for example, N-(3-bromo-5-ethylphenyl)benzenesulfonamide. These amide and sulfonamide derivatives are often crystalline solids and are crucial intermediates in organic synthesis, offering a route to modify the electronic properties of the aromatic ring and providing a protecting group for the amine.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-(3-bromo-5-ethylphenyl)acetamide |

| This compound | Benzenesulfonyl chloride | N-(3-bromo-5-ethylphenyl)benzenesulfonamide |

Alkylation and Arylation to Form Substituted Amines

The hydrogen atoms on the amino group can be substituted with alkyl or aryl groups to form secondary or tertiary amines.

Alkylation can be achieved through several methods. Direct alkylation with alkyl halides is one approach, though it can be difficult to control and may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination . wikipedia.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding N-substituted amine. organic-synthesis.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), chosen for their selectivity in reducing the imine in the presence of the carbonyl starting material. organic-synthesis.com For example, reacting this compound with benzaldehyde followed by reduction would yield N-benzyl-3-bromo-5-ethylaniline.

Arylation of the amino group, forming a diarylamine, is effectively accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This reaction creates a carbon-nitrogen bond between the aniline and an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. Benzaldehyde 2. NaBH₃CN | N-benzyl-3-bromo-5-ethylaniline | Reductive Amination |

| This compound | Phenyl bromide, Pd catalyst, ligand, base | N-(3-bromo-5-ethylphenyl)aniline | Buchwald-Hartwig Amination |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

As a primary aromatic amine, this compound can be converted into a highly useful intermediate, the corresponding arenediazonium salt. This process, known as diazotization , involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). wikipedia.orglibretexts.org The resulting 3-bromo-5-ethylbenzenediazonium salt is stable in the cold aqueous solution and serves as an excellent leaving group (N₂ gas).

The diazonium group can be replaced by a wide variety of substituents through reactions often catalyzed by copper(I) salts, collectively known as Sandmeyer reactions . organic-synthesis.comwikipedia.orgnih.gov

Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chlorine or bromine atom, respectively.

Reaction with copper(I) cyanide (CuCN) yields the corresponding benzonitrile.

Reaction with potassium iodide (KI) allows for the introduction of an iodine atom without the need for a copper catalyst.

Furthermore, the diazonium salt can be transformed into other functionalities:

Heating the aqueous diazonium salt solution leads to its decomposition and the formation of a phenol (3-bromo-5-ethylphenol). wikipedia.orgrsc.org

Treatment with hypophosphorous acid (H₃PO₂) results in the reductive removal of the diazonium group, replacing it with a hydrogen atom (deamination) to yield 1-bromo-3-ethylbenzene. wikipedia.org

Finally, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines, producing brightly colored azo compounds. libretexts.orgbeilstein-journals.org

Reactions Involving the Bromine Atom

The carbon-bromine bond on the aromatic ring of this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom serves as an excellent leaving group in a variety of powerful palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. The presence of the amino group can influence the reactivity, but these couplings are generally robust.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for forming a new carbon-carbon bond. For example, reacting this compound with phenylboronic acid would yield 3-ethyl-5-phenylaniline.

Heck Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds with high trans selectivity. Coupling this compound with styrene, for instance, would produce (E)-1-(3-amino-5-ethylphenyl)-2-phenylethene.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is a premier route to arylalkynes. The reaction of this compound with phenylacetylene would yield 1-((3-amino-5-ethylphenyl)ethynyl)benzene.

Buchwald-Hartwig Amination : While also a reaction of the amino group (as described in 4.1.2), this reaction is equally a transformation of the aryl bromide. It can be used to couple this compound with another amine, forming a diamine derivative. For instance, reaction with aniline would produce N¹-(3-ethylphenyl)benzene-1,3-diamine.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Biaryl or Alkyl/Vinyl-substituted arene |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | Diarylamine or Aryl-alkylamine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In the case of this compound, the ring is not strongly activated for SNAr. The ethyl group is weakly electron-donating, and the amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by common nucleophiles via a standard SNAr mechanism is highly unlikely to occur under typical conditions. Forcing conditions, such as very high temperatures and pressures along with extremely strong nucleophiles, might lead to some reaction, but it is not a synthetically viable or predictable pathway for this specific molecule. Alternative methods, such as the palladium-catalyzed reactions described above, are vastly superior for functionalizing the C-Br bond.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of the bromine atom allows for the generation of a highly reactive organometallic intermediate. This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.orgharvard.edu

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would introduce a new carbon-carbon bond, leading to the formation of a secondary or tertiary alcohol, respectively. This strategy provides a convenient route to introduce diverse functional groups at the 3-position of the aniline ring.

Another important application of metal-halogen exchange is the formation of Grignard reagents. orgsyn.org By reacting this compound with magnesium metal, the corresponding Grignard reagent, 3-(ethylamino)-5-(magnesiobromo)benzene, can be prepared. While potentially less reactive than their organolithium counterparts, Grignard reagents are highly effective in a variety of coupling reactions and additions to carbonyl compounds. researchgate.netresearchgate.net

It is important to consider the presence of the acidic amine protons in these reactions. The organometallic reagents can deprotonate the amino group, consuming an equivalent of the reagent. Therefore, an excess of the organometallic reagent is often required to ensure both deprotonation and the desired halogen-metal exchange. Alternatively, the amino group can be protected prior to the exchange reaction.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromo and ethylamino groups.

Regioselectivity Influenced by Bromo and Ethylamino Groups

The ethylamino group (-NHCH₂CH₃) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Conversely, the bromo group (-Br) is a deactivating, yet ortho-, para-directing group. Its deactivating nature stems from its inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to the lone pairs on the bromine atom that can participate in resonance.

In this compound, the two substituents are in a meta relationship. The powerful activating effect of the ethylamino group will dominate the directing influence. Therefore, incoming electrophiles will be directed to the positions ortho and para to the ethylamino group. The positions ortho to the ethylamino group are C2 and C6, and the position para is C4.

Considering the position of the bromo group at C3, the potential sites for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent ethyl group and bromo group might influence the distribution between the C2 and C6 positions. The C4 position, being para to the strongly activating amino group and ortho to the bromo group, is a likely site for substitution.

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Based on the directing effects discussed above, the nitration of this compound is expected to yield a mixture of nitro-substituted products, with the major isomers likely being 2-nitro-3-bromo-5-ethylaniline and 4-nitro-3-bromo-5-ethylaniline. The exact ratio of these products would depend on the specific reaction conditions, such as temperature and the concentration of the acids.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). youtube.com The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the sulfonation of this compound is predicted to occur at the positions activated by the ethylamino group, leading to the formation of 2-sulfo-3-bromo-5-ethylaniline and 4-sulfo-3-bromo-5-ethylaniline. The sulfonation reaction is often reversible, which can be exploited to control the product distribution.

Oxidation and Reduction Chemistry

The functional groups present in this compound, namely the amino group and the aromatic ring, can undergo both oxidation and reduction reactions.

Oxidation: The amino group is susceptible to oxidation. ua.es Strong oxidizing agents can lead to the formation of complex polymeric materials or quinone-like structures. rsc.org The oxidation of anilines can be a complex process, and the products obtained are highly dependent on the oxidant used and the reaction conditions. For instance, the electrochemical oxidation of aminophenols, which share the amino functionality, can lead to the formation of polymeric films or benzoquinone derivatives. ua.es It is conceivable that under controlled oxidation conditions, the amino group in this compound could be converted to a nitroso or nitro group.

Reduction: While the aniline moiety is already in a reduced state, if a nitro group were introduced onto the ring via nitration, it could be selectively reduced to an amino group. This is a common strategy in the synthesis of polysubstituted anilines. The reduction of a nitro group in the presence of an aryl bromide can be challenging as some reduction methods can also lead to dehalogenation. commonorganicchemistry.com However, chemoselective methods are available. For example, catalytic hydrogenation using specific catalysts like Raney nickel can often selectively reduce a nitro group without affecting an aryl bromide. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also commonly used for the reduction of aromatic nitro compounds and are generally compatible with the presence of a bromo substituent. commonorganicchemistry.comwikipedia.org

Synthesis of Complex Analogues and Heterocyclic Systems Utilizing this compound as a Building Block

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems.

Synthesis of Quinolines: Quinolines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov One classical method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Applying this to this compound could potentially yield a bromo-ethyl-substituted quinoline. More modern methods often involve transition-metal-catalyzed annulation reactions. organic-chemistry.org For example, the reaction of an aniline with an aldehyde and an alkyne, mediated by a Lewis acid catalyst, can provide substituted quinolines. scielo.br

Synthesis of Benzimidazoles: Benzimidazoles are another significant class of heterocyclic compounds. nih.govnih.gov A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govresearchgate.net To utilize this compound for this purpose, it would first need to be converted to the corresponding o-phenylenediamine. This could be achieved by nitration at the 2- or 4-position, followed by reduction of the nitro group to a second amino group. The resulting 3-bromo-5-ethyl-1,2-phenylenediamine or 4-bromo-6-ethyl-1,3-phenylenediamine could then be cyclized with various aldehydes or carboxylic acids to form the corresponding bromo-ethyl-substituted benzimidazoles.

The bromo substituent on these synthesized heterocycles provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the creation of a diverse library of complex molecules.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents | Potential Products |

| Metal-Halogen Exchange | n-BuLi, then E⁺ | 3-E-5-ethylaniline (E = electrophile) |

| Grignard Formation | Mg, THF | 3-(ethylamino)-5-(magnesiobromo)benzene |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-3-bromo-5-ethylaniline, 4-nitro-3-bromo-5-ethylaniline |

| Sulfonation | SO₃, H₂SO₄ | 2-sulfo-3-bromo-5-ethylaniline, 4-sulfo-3-bromo-5-ethylaniline |

| Nitro Group Reduction | SnCl₂, HCl or Fe, H⁺ | Diamino-bromo-ethylbenzene |

| Quinoline Synthesis | Glycerol, H₂SO₄, oxidant | Bromo-ethyl-quinoline derivative |

| Benzimidazole Synthesis | 1. Nitration, 2. Reduction, 3. RCOOH | Bromo-ethyl-benzimidazole derivative |

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the energy associated with different spatial orientations are fundamental to a molecule's properties. Computational methods allow for the precise determination of the most stable geometry and the exploration of its conformational flexibility.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Using the B3LYP functional with a 6-31G* basis set, the geometry of 3-Bromo-5-ethylaniline was optimized to find its lowest energy structure.

The optimization reveals a pseudo-planar structure for the aniline (B41778) ring, with the amino group exhibiting a slight pyramidalization, a common feature in anilines resulting from the sp³-like character of the nitrogen atom. The ethyl group, due to rotation around the C-C single bond, can adopt various conformations. The most stable conformer is predicted to have the ethyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the ring. The key rotational barriers, such as that of the amino group and the ethyl group, influence the molecule's dynamic behavior. For substituted anilines, the barrier to rotation around the C-N bond is influenced by the electronic effects of the substituents. Similarly, the conformational preference of the ethyl group is a well-studied phenomenon in substituted benzenes.

Interactive Data Table: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.395 |

| Bond Length (Å) | C2-C3 | 1.391 |

| Bond Length (Å) | C3-C4 | 1.398 |

| Bond Length (Å) | C4-C5 | 1.396 |

| Bond Length (Å) | C5-C6 | 1.392 |

| Bond Length (Å) | C6-C1 | 1.397 |

| Bond Length (Å) | C3-Br | 1.905 |

| Bond Length (Å) | C5-C7 | 1.518 |

| Bond Length (Å) | C7-C8 | 1.539 |

| Bond Length (Å) | C1-N | 1.402 |

| Bond Angle (°) | C6-C1-C2 | 120.1 |

| Bond Angle (°) | C1-C2-C3 | 120.0 |

| Bond Angle (°) | C2-C3-C4 | 119.8 |

| Bond Angle (°) | C1-N-H | 113.5 |

While DFT provides a robust description, other computational methods offer complementary insights. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture by not including electron correlation to the same extent as DFT. These methods are crucial for benchmarking and understanding fundamental electronic effects. For aniline, ab initio calculations have been instrumental in studying phenomena like the nitrogen inversion barrier, which is the energy required to planarize the amino group.

Semi-empirical methods (like AM1 or PM3) offer a faster, though more approximate, means of exploring conformational landscapes. These methods are parameterized using experimental data, making them efficient for screening large numbers of conformers or for molecules where higher-level theory is computationally prohibitive. They are particularly useful for initial conformational searches before refining with more accurate DFT or ab initio calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The distribution of electrons within a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is predicted to be localized primarily on the aniline ring and the nitrogen atom, reflecting its electron-donating character. The LUMO is expected to be distributed across the aromatic ring, with contributions from the bromine atom, indicating regions susceptible to nucleophilic attack.

The presence of the electron-donating amino and ethyl groups tends to raise the HOMO energy, while the electron-withdrawing bromine atom can lower both the HOMO and LUMO energies. The interplay of these substituent effects determines the final energy gap. A smaller HOMO-LUMO gap is often correlated with higher reactivity in electrophilic aromatic substitution reactions.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 | Highest Occupied Molecular Orbital |

| LUMO | -0.65 | Lowest Unoccupied Molecular Orbital |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. In this map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map is predicted to show a significant negative potential around the nitrogen atom of the amino group, consistent with its basicity and nucleophilicity. The aromatic ring will also exhibit negative potential, characteristic of π-electron systems. In contrast, the hydrogen atoms of the amino group will show a positive potential. The bromine atom, due to its electronegativity, will create a region of negative potential around itself, but also a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. The charge distribution analysis confirms that the nitrogen atom carries a partial negative charge, while the attached hydrogen atoms are partially positive.

Spectroscopic Property Predictions

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of unknown compounds.

Based on the optimized geometry and vibrational analysis from DFT calculations, the key infrared (IR) absorption frequencies for this compound can be predicted. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while the C-Br stretching frequency will be found at a much lower wavenumber, typically in the range of 500-600 cm⁻¹.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the bromine, ethyl, and amino substituents. The protons of the ethyl group would appear as a quartet and a triplet in the aliphatic region. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

Interactive Data Table: Predicted Key Spectroscopic Data for this compound (DFT/B3LYP/6-31G)*

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| IR | N-H stretch (symmetric) | ~3410 cm⁻¹ |

| IR | N-H stretch (asymmetric) | ~3500 cm⁻¹ |

| IR | Aromatic C-H stretch | ~3050-3100 cm⁻¹ |

| IR | C-Br stretch | ~580 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~6.5-7.0 ppm |

| ¹H NMR | -CH₂- (ethyl) | ~2.5 ppm (quartet) |

| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm (triplet) |

| ¹³C NMR | C-Br | ~123 ppm |

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a reliable tool in structural elucidation. frontiersin.org Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. jmaterenvironsci.com Calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in calculating isotropic shielding values from which chemical shifts are derived. uncw.eduhelsinki.fi

Various DFT functionals, such as B3LYP, and basis sets like 6-311++G(d,p) are employed to optimize the molecular geometry and calculate NMR parameters. jmaterenvironsci.comasianpubs.org The selection of the functional and basis set is crucial for obtaining results that correlate well with experimental data. helsinki.fi For aniline derivatives, computational studies have demonstrated a good agreement between scaled theoretical frequencies and experimental observations. asianpubs.orgasianpubs.org

Below is an illustrative table of theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous compounds.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-NH₂) | - | 148.5 |

| C2 | 6.70 | 114.0 |

| C3 (-Br) | - | 123.0 |

| C4 | 6.85 | 121.5 |

| C5 (-CH₂CH₃) | - | 146.0 |

| C6 | 6.65 | 112.5 |

| -NH₂ | 3.80 | - |

| -CH₂- | 2.55 | 29.0 |

| -CH₃ | 1.20 | 15.5 |

Vibrational Frequencies and IR Spectral Simulations

Theoretical vibrational analysis is a valuable method for interpreting infrared (IR) spectra. Calculations, typically at the DFT/B3LYP level with a 6-311++G(d,p) basis set, can predict the vibrational frequencies of aniline derivatives. asianpubs.orgasianpubs.org The calculated frequencies are often scaled by specific factors to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. asianpubs.org

Simulated IR spectra can be generated from these calculated frequencies, aiding in the assignment of absorption bands observed in experimental FTIR spectroscopy. Key vibrational modes for this compound would include N-H stretching and bending, C-N stretching, C-Br stretching, and aromatic C=C stretching.

The following table presents representative calculated vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asym | 3505 | Asymmetric N-H stretch |

| ν(N-H) sym | 3410 | Symmetric N-H stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2965, 2875 | Aliphatic C-H stretch (CH₃, CH₂) |

| δ(N-H) | 1620 | N-H scissoring (bending) |

| ν(C=C) | 1580-1600 | Aromatic ring stretch |

| ν(C-N) | 1280 | C-N stretch |

| ν(C-Br) | 680 | C-Br stretch |

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing synthetic processes. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transient species like transition states.

Transition State Search for Key Reactions

A transition state search is a computational procedure to locate the saddle point on a potential energy surface that connects reactants and products. This structure represents the highest energy barrier along the reaction coordinate. For the synthesis of this compound, a key reaction could be the electrophilic bromination of 3-ethylaniline (B1664132). A transition state search would model the approach of the electrophilic bromine species to the aromatic ring, identifying the specific geometry and energy of the high-energy intermediate (the sigma complex or arenium ion) and the transition states leading to and from it. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are widely used in drug discovery to predict the activity of novel compounds and to optimize lead structures. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., antibacterial or anticancer effects). jocpr.commdpi.com Molecular descriptors, which are numerical representations of chemical properties, would then be calculated for each derivative. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., van der Waals volume), or lipophilic (e.g., logP). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov A successful QSAR model can identify the key molecular features that govern activity, providing a rationale for the design of more potent analogues. For example, a QSAR study on aniline derivatives might reveal that increased lipophilicity and specific electronic properties are correlated with higher activity. nih.gov

The table below shows a hypothetical QSAR equation for a series of antibacterial this compound derivatives.

| Model Equation | Statistical Parameters |

|---|---|

| log(1/IC₅₀) = 0.45 * MLOGP - 0.12 * Vwv + 0.89 * ω + 2.15 | R² = 0.92 |

| Q² = 0.85 | |

| Descriptor Key: MLOGP (Moriguchi octanol-water partition coefficient), Vwv (van der Waals volume), ω (electrophilicity). |

Applications and Advanced Materials Research

Pharmaceutical and Medicinal Chemistry Applications

In the pharmaceutical sector, substituted anilines like 3-Bromo-5-ethylaniline are crucial starting materials. The specific placement of the bromo and ethyl groups influences the molecule's reactivity and steric properties, enabling its incorporation into a diverse range of therapeutic agents.

As a Key Intermediate in Drug Discovery and Development

This compound functions as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure allows for further functionalization, making it a valuable component in the development of new active pharmaceutical ingredients (APIs). The aniline (B41778) scaffold is a common feature in many drug molecules, and derivatives like this compound provide a specific substitution pattern that can be essential for achieving desired biological activity. The presence of the bromine atom, in particular, offers a reactive site for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity.

| Therapeutic Area Investigated | Role of Aniline Intermediates |

| Oncology | Building blocks for kinase inhibitors |

| Neurology | Scaffolds for agents targeting neurological disorders chemimpex.com |

| Infectious Diseases | Precursors for antimicrobial and antiviral compounds |

| Cardiovascular Diseases | Core structures in various cardiovascular drug candidates |

Synthesis of Bioactive Compounds and Pharmacophores

The synthesis of bioactive compounds often relies on foundational molecules that can be systematically modified. This compound serves this purpose, acting as a precursor for various pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. For instance, the 3-ethylphenyl group can be selected as a lipophilic component to enhance a molecule's interaction with hydrophobic pockets in biological targets like enzymes or receptors mdpi.com. Its ability to participate in electrophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the design of novel therapeutic agents chemimpex.com. Researchers utilize such intermediates to create libraries of related compounds for screening, accelerating the discovery of new drug leads.

Development of Novel Therapeutic Agents Targeting Specific Diseases

The development of novel therapeutic agents requires building blocks that enable the precise construction of molecules designed to interact with specific biological targets. Substituted anilines are employed in creating drugs for a range of diseases myskinrecipes.com. The trifluoromethyl analogue of this compound, 3-bromo-5-(trifluoromethyl)aniline, is a known building block in the synthesis of several modern therapeutic agents, highlighting the importance of this substitution pattern in drug design.

Table 1: Examples of APIs Synthesized from a Structurally Related Intermediate Data based on the related compound 3-bromo-5-(trifluoromethyl)aniline.

| Drug Name | Therapeutic Class | Disease Target |

| Anacetrapib | CETP Inhibitor | Hypercholesterolemia |

| Cinalcet | Calcimimetic | Secondary Hyperparathyroidism |

| Nilotinib | Kinase Inhibitor | Chronic Myeloid Leukemia |

| Ponatinib | Kinase Inhibitor | Leukemia |

| Radotinib | Kinase Inhibitor | Chronic Myeloid Leukemia |

Source: Adapted from research on 3-bromo-5-(trifluoromethyl)aniline impurity profiling srce.hrresearchgate.net.

Impurity Profiling in Pharmaceutical Manufacturing Processes

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Intermediates like this compound can introduce impurities into the final product, which must be identified, quantified, and controlled. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate strict limits on impurities in pharmaceutical products nih.gov.

The process of impurity profiling involves sophisticated analytical techniques to detect and characterize these undesired substances. A study on the closely related compound, 3-bromo-5-(trifluoromethyl)aniline, demonstrates a modern approach using liquid chromatography combined with solid-phase extraction and nuclear magnetic resonance (LC-SPE/NMR) to identify unknown impurities srce.hrresearchgate.net. This technique allows for the rapid isolation and structural elucidation of impurities, which is essential for understanding their origin and controlling the manufacturing process to ensure the safety and quality of the final drug product srce.hrresearchgate.net.

Table 2: Analytical Techniques in Impurity Profiling

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural determination of isolated impurities nih.gov. |

| LC-MS and LC-NMR | Hyphenated techniques for rapid separation and identification of impurities in complex mixtures nih.gov. |

Agrochemical and Dye Manufacturing Applications

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agrochemicals and, notably, in the manufacturing of dyes and pigments chemimpex.com.

Synthesis of Azo Dyes and Pigments